

physical and chemical properties of 3-Bromo-5-cyclopropylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Bromo-5-cyclopropylpyridine*

Cat. No.: *B1525903*

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-5-cyclopropylpyridine**

Introduction: Unveiling a Versatile Heterocyclic Building Block

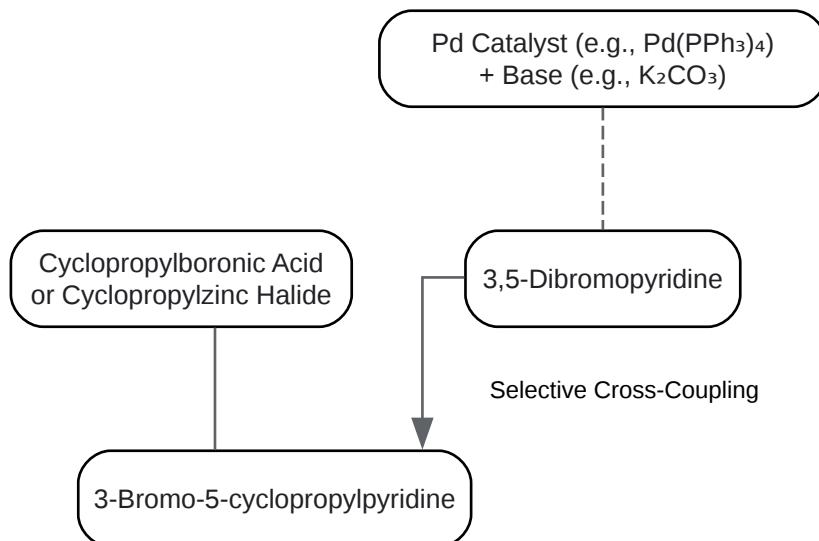
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and material science discovery, the strategic design of molecular building blocks is paramount. **3-Bromo-5-cyclopropylpyridine** (CAS No. 1044210-57-2) has emerged as a significant heterocyclic intermediate, valued for its unique structural combination of a pyridine core, a reactive bromine handle, and a metabolically robust cyclopropyl group.^[1] This guide provides an in-depth analysis of its physicochemical properties, reactivity, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The pyridine scaffold is a well-established feature in numerous active pharmaceutical ingredients (APIs), and the specific 3,5-substitution pattern of this molecule offers a distinct vector for molecular elaboration, influencing the pharmacokinetic and pharmacodynamic profiles of target compounds.

Physicochemical Characteristics

A comprehensive understanding of a molecule's physical and chemical properties is the foundation of its effective application in synthesis and development. The key characteristics of **3-Bromo-5-cyclopropylpyridine** are summarized below. This data is critical for reaction setup, solvent selection, and purification strategies.

Property	Value	Source
CAS Number	1044210-57-2	[1]
Molecular Formula	C ₈ H ₈ BrN	[2]
Molecular Weight	198.06 g/mol	
Appearance	Typically a white to off-white solid	
Purity	Commercially available at ≥95% purity	
SMILES	C1CC1C2=CC(=CN=C2)Br	[2]
InChI	1S/C8H8BrN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2	[2]
InChIKey	SZQYSKHKTIIDKN-UHFFFAOYSA-N	[2]
Predicted XlogP	2.5	[2]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported in public literature and should be determined empirically for precise experimental design.


Synthesis and Chemical Reactivity

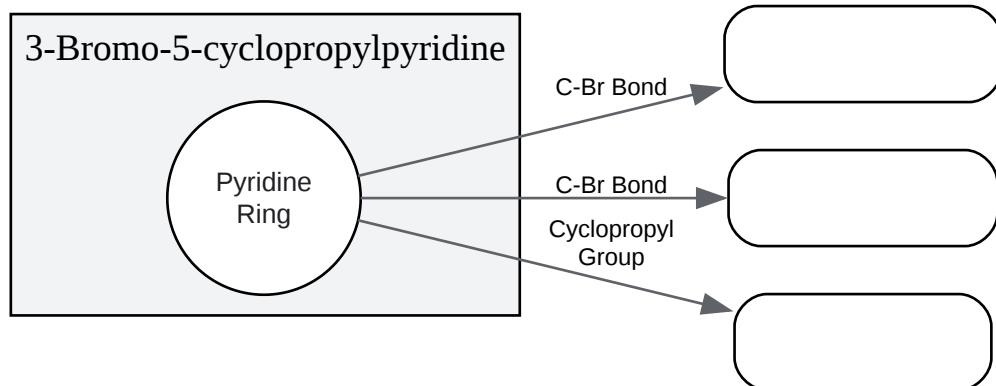
The synthetic utility of **3-Bromo-5-cyclopropylpyridine** stems from the distinct reactivity of its constituent parts. The pyridine ring is an electron-deficient aromatic system, while the bromine atom serves as a versatile functional handle for a multitude of transformations.

Plausible Synthetic Pathways

While specific, scaled-up syntheses are often proprietary, a retrosynthetic analysis suggests logical pathways. A common strategy for preparing such 3,5-disubstituted pyridines involves the functionalization of a pre-existing pyridine ring. For instance, a facile and general strategy for synthesizing related 3-amino-5-bromopyridine derivatives involves reacting 3,5-dibromopyridine with an amine under microwave heating, which avoids the need for metal

catalysts or harsh, extended thermal conditions.^[3] A similar logic can be applied to install the cyclopropyl group, likely via a metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, with a suitable cyclopropyl-metal species.

[Click to download full resolution via product page](#)


Caption: A plausible synthetic workflow for **3-Bromo-5-cyclopropylpyridine**.

Core Reactivity and Functionalization Potential

The true value of **3-Bromo-5-cyclopropylpyridine** lies in its capacity for further chemical modification. The bromine atom at the C3 position is the primary site for synthetic elaboration.

- **Cross-Coupling Reactions:** The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, or amino groups. This versatility is the cornerstone of its use in building complex molecular architectures.
- **Lithiation and Grignard Formation:** The bromine can be exchanged with lithium or magnesium to form organometallic intermediates. These powerful nucleophiles can then react with various electrophiles to introduce new functional groups.
- **Nucleophilic Aromatic Substitution (SNAr):** While less common for bromopyridines unless activated by strong electron-withdrawing groups, under specific conditions, the bromine can be displaced by potent nucleophiles.

The cyclopropyl group is generally stable under many reaction conditions. Its presence is strategic, as this small, strained ring is a "metabolic blocker" in many drug candidates and can improve binding affinity and oral bioavailability.^[4]

[Click to download full resolution via product page](#)

Caption: Key reaction sites and properties of **3-Bromo-5-cyclopropylpyridine**.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate its practical utility, the following section provides a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure is a foundational method for creating C-C bonds and is frequently employed in medicinal chemistry campaigns.

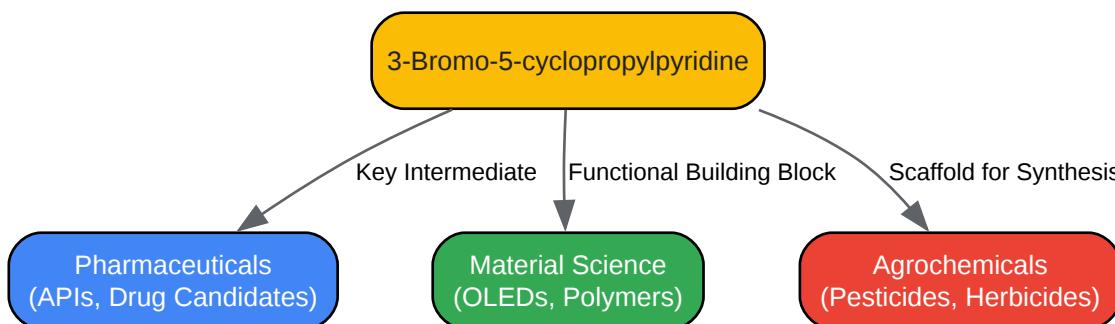
Objective: To synthesize 3-(4-methoxyphenyl)-5-cyclopropylpyridine.

Materials:

- **3-Bromo-5-cyclopropylpyridine**
- 4-Methoxyphenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Potassium Carbonate (K_2CO_3), anhydrous
- 1,4-Dioxane, anhydrous

- Water, deionized
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous

Procedure:


- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add **3-Bromo-5-cyclopropylpyridine** (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
 - Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. An excess of the boronic acid and base is used to drive the reaction to completion.
- Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
- Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate). The mixture should be degassed by bubbling nitrogen through it for 15-20 minutes.
 - Causality: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. Degassing removes dissolved oxygen which can poison the catalyst.
- Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
- Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
- Extraction: Extract the aqueous layer twice more with ethyl acetate.
- Washing: Combine the organic layers and wash with water, followed by brine.

- Causality: The washing steps remove residual inorganic salts and water-soluble impurities.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
- Self-Validation: The purity of the final compound should be confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry to validate the success of the protocol.

Applications in Research and Development

The strategic value of **3-Bromo-5-cyclopropylpyridine** is most evident in its application as a key intermediate in the synthesis of high-value molecules.

- Pharmaceuticals: Its primary application is in the synthesis of novel drug candidates. The pyridine core is a privileged scaffold in medicinal chemistry, and the cyclopropyl moiety can enhance metabolic stability and introduce conformational rigidity, which is often beneficial for target binding.^[4] It serves as a precursor for compounds targeting a wide range of diseases.
- Material Science: The electron-deficient nature of the pyridine ring, combined with the ability to readily functionalize it, makes this compound an attractive building block for advanced materials. Derivatives could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or conductive polymers, where tuning electronic properties is key.
- Agrochemicals: Pyridine-based structures are also prevalent in modern pesticides and herbicides. The unique substitution of this molecule makes it a candidate for synthesizing new crop protection agents.

[Click to download full resolution via product page](#)

Caption: Application pathways for **3-Bromo-5-cyclopropylpyridine**.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Bromo-5-cyclopropylpyridine** is not universally available, data from structurally related bromopyridines should be used to guide handling procedures.

- **Hazards:** Compounds in this class are generally considered harmful if swallowed, cause skin irritation, and can cause serious eye irritation.^[5] They may also cause respiratory irritation.
^{[5][6]}
- **Precautions:**
 - Handle only in a well-ventilated area, preferably within a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.^[6]
 - Avoid breathing dust, fumes, or vapors.^[7]
 - Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.^[7]

Conclusion

3-Bromo-5-cyclopropylpyridine stands out as a highly valuable and versatile building block for chemical synthesis. Its well-defined reactive sites, combined with the beneficial properties imparted by the cyclopropyl group, make it an indispensable tool for researchers in drug discovery, material science, and agrochemicals. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in the development of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-BROMO-5-CYCLOPROPYLPYRIDINE | 1044210-57-2 [chemicalbook.com]
- 2. PubChemLite - 3-bromo-5-cyclopropylpyridine (C8H8BrN) [pubchemlite.lcsb.uni.lu]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 3-Bromo-5-cyclopropylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1525903#physical-and-chemical-properties-of-3-bromo-5-cyclopropylpyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com